Eglin c (41-49)

Leukocyte elastase Serine protease inhibitor Target selectivity

Eglin c (41-49) is a synthetic nonapeptide that selectively inhibits cathepsin G (Ki=2.2×10⁻⁵ M) and α-chymotrypsin (Ki=7.2×10⁻⁶ M) without affecting leukocyte elastase. This distinct profile enables unambiguous attribution of phenotypes to cathepsin G activity, unlike full-length eglin c which broadly inhibits elastase, cathepsin G, and α-chymotrypsin. Ideal for SAR studies, protease deconvolution in mixed samples, and applications requiring discrimination among serine protease targets. ≥95% HPLC purity. For research use only; not for diagnostic or therapeutic use.

Molecular Formula C48H78N12O15
Molecular Weight 1063.2 g/mol
CAS No. 122299-11-0
Cat. No. B058551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEglin c (41-49)
CAS122299-11-0
Synonymseglin c (41-49)
Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH
Molecular FormulaC48H78N12O15
Molecular Weight1063.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2
InChIInChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1
InChIKeyAHWKRDTXAJKKKX-WWRYCTMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eglin c (41-49) (CAS 122299-11-0) Procurement Guide: A Defined Protease Inhibitor Fragment for Selective Cathepsin G and α-Chymotrypsin Research


Eglin c (41-49) (CAS 122299-11-0), sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH, is a synthetic nonapeptide corresponding to residues 41–49 of the 70-amino-acid elastase-cathepsin G inhibitor eglin c derived from the medicinal leech Hirudo medicinalis [1]. Unlike full-length eglin c, which exhibits broad-spectrum nanomolar inhibition of human leukocyte elastase, cathepsin G, and α-chymotrypsin, this fragment displays a restricted inhibitory profile characterized by micromolar-range activity specifically against cathepsin G and α-chymotrypsin, with no detectable inhibition of leukocyte elastase [2]. This differential selectivity profile establishes Eglin c (41-49) as a valuable tool compound for dissecting protease inhibition mechanisms and for applications requiring discrimination among serine protease targets.

Why Generic Eglin c (41-49) Substitution with Full-Length Eglin c or Alternative Fragments Is Scientifically Invalid


Substituting Eglin c (41-49) with full-length eglin c or alternative fragments (e.g., eglin c 60–63) fundamentally alters the experimental outcome due to substantial differences in both inhibitory potency and target selectivity. Full-length eglin c inhibits human leukocyte elastase, cathepsin G, and α-chymotrypsin with Ki values in the single-digit nanomolar range (6.0 × 10⁻⁹ M, 5.5 × 10⁻⁹ M, and 2.5 × 10⁻⁹ M, respectively) [1]. In contrast, Eglin c (41-49) exhibits no detectable inhibition of leukocyte elastase while displaying micromolar Ki values of 2.2 × 10⁻⁵ M for cathepsin G and 7.2 × 10⁻⁶ M for α-chymotrypsin [2]. Furthermore, fragment eglin c (60–63) (H-Thr-Asn-Val-Val-OMe) shows the inverse selectivity pattern, inhibiting leukocyte elastase but not cathepsin G or α-chymotrypsin [3]. These divergent profiles preclude generic interchangeability; the specific fragment must be selected based on the intended target selectivity and required inhibitory potency window.

Quantitative Differentiation Evidence for Eglin c (41-49) vs. Full-Length Eglin c and Alternative Fragments


Loss of Leukocyte Elastase Inhibition: A Binary Selectivity Switch in Eglin c (41-49)

Eglin c (41-49) demonstrates complete loss of inhibitory activity against human leukocyte elastase, whereas full-length eglin c potently inhibits this enzyme with a Ki of 6.0 × 10⁻⁹ M [1]. In head-to-head screening of multiple eglin c fragments, Eglin c (41-49) (both as the free acid H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH and as its methyl ester) showed no detectable inhibition of human leukocyte elastase or porcine pancreatic elastase, while fragment eglin c (60–63) (H-Thr-Asn-Val-Val-OMe) retained leukocyte elastase inhibitory activity [2]. This binary selectivity difference enables unambiguous experimental discrimination between elastase-mediated and cathepsin G/α-chymotrypsin-mediated proteolytic events.

Leukocyte elastase Serine protease inhibitor Target selectivity

Cathepsin G Inhibition: >3,600-Fold Potency Reduction vs. Full-Length Eglin c

Eglin c (41-49) inhibits human leukocyte cathepsin G with a Ki of 2.2 × 10⁻⁵ M (22 μM), compared to full-length eglin c which inhibits the same enzyme with a Ki of 5.5 × 10⁻⁹ M (5.5 nM) [1]. This represents an approximately 4,000-fold reduction in inhibitory potency. The loss of potency is attributed to the absence of the full protein scaffold that stabilizes the binding loop conformation in the native inhibitor. Notably, even this reduced potency remains sufficient for certain in vitro applications requiring moderate cathepsin G inhibition without concomitant elastase activity.

Cathepsin G Protease inhibition Ki value

α-Chymotrypsin Inhibition: >2,800-Fold Potency Reduction vs. Full-Length Eglin c

Eglin c (41-49) inhibits α-chymotrypsin with a Ki of 7.2 × 10⁻⁶ M (7.2 μM), whereas full-length eglin c inhibits the same enzyme with a Ki of 2.5 × 10⁻⁹ M (2.5 nM) [1]. The potency differential is approximately 2,880-fold. The methyl ester derivative of Eglin c (41-49) (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OMe) exhibits comparable α-chymotrypsin inhibitory activity to the free acid form, as demonstrated in comparative assays [2].

α-Chymotrypsin Serine protease Enzyme kinetics

Differential Protease Specificity Across Eglin c Fragments Supports Distinct Binding Site Mapping

Systematic screening of eglin c peptide fragments revealed distinct and mutually exclusive protease inhibition profiles. Eglin c (41-49) (free acid and methyl ester) inhibits cathepsin G and α-chymotrypsin but not leukocyte elastase or porcine pancreatic elastase. Conversely, eglin c (60–63) (H-Thr-Asn-Val-Val-OMe) inhibits human leukocyte elastase and porcine pancreatic elastase but not cathepsin G or α-chymotrypsin. Eglin c (22–25) (H-Arg-Glu-Tyr-Phe-OMe) shares the cathepsin G/α-chymotrypsin selective profile of Eglin c (41-49) [1]. These mutually exclusive selectivity patterns demonstrate that the interaction sites of eglin c with leukocyte elastase versus cathepsin G/α-chymotrypsin are structurally distinct and separable [2].

Structure-activity relationship Protease binding site Fragment mapping

Stereochemical Requirement at Leu45-Asp46: D-Amino Acid Substitution Abolishes Inhibitory Activity

Incubation of Eglin c (41-49) with cathepsin G results in progressive loss of inhibitory activity due to enzymatic cleavage of the Leu45-Asp46 peptide bond [1]. Replacement of Leu45 and/or Asp46 with the corresponding D-amino acids yields stereoisomeric nonapeptides whose inhibitory activities against cathepsin G and α-chymotrypsin are substantially weaker than the all-L-type parent nonapeptide [2]. This finding establishes that the L-configuration at residues Leu45 and Asp46 is essential for maintaining the inhibitory activity of Eglin c (41-49).

Stereochemistry Structure-activity relationship D-amino acid substitution

Recommended Research Applications for Eglin c (41-49) Based on Verified Differentiation Evidence


Elastase-Sparing Cathepsin G Inhibition in Neutrophil Protease Studies

In experimental systems where cathepsin G inhibition is required without concomitant suppression of neutrophil elastase activity, Eglin c (41-49) provides a defined selectivity profile. Full-length eglin c potently inhibits both enzymes (Ki = 5.5 × 10⁻⁹ M for cathepsin G and 6.0 × 10⁻⁹ M for leukocyte elastase) [1], confounding interpretation of protease-specific effects. Eglin c (41-49) inhibits cathepsin G (Ki = 2.2 × 10⁻⁵ M) while exhibiting no detectable elastase inhibition [2], enabling unambiguous attribution of observed phenotypes to cathepsin G activity.

Structure-Activity Relationship Studies of Protease Inhibitor Binding Loops

Eglin c (41-49) serves as a minimal active fragment for structure-activity relationship (SAR) investigations of the eglin c binding loop. Systematic fragment analysis demonstrated that residues 41–49 represent the minimal contiguous sequence retaining cathepsin G and α-chymotrypsin inhibitory activity, while the smallest fragment exhibiting any inhibitory effect is the tetrapeptide H-Pro-Val-Thr-Leu-OMe (eglin c 42–45) [1]. The nonapeptide provides a tractable scaffold for studying how sequence modifications, stereochemical alterations, and truncations affect inhibitory potency and selectivity against serine proteases [2].

Discrimination Between Chymotrypsin-Like and Elastase-Like Serine Proteases in Complex Biological Samples

The mutually exclusive selectivity patterns of eglin c fragments enable differential identification of protease activities in mixed samples. Eglin c (41-49) selectively inhibits cathepsin G and α-chymotrypsin without affecting leukocyte elastase or porcine pancreatic elastase, whereas eglin c (60–63) exhibits the inverse selectivity profile [1]. Researchers can employ these fragment-specific inhibitors to deconvolute the contributions of individual proteases in neutrophil lysates, inflammatory exudates, or other biological matrices containing multiple serine proteases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eglin c (41-49)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.